2,4-Dibromo-1,3,5-trifluorobenzene
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Overview
Description
2,4-Dibromo-1,3,5-trifluorobenzene is a halogenated aromatic compound with the molecular formula C6HBr2F3. It is characterized by the presence of two bromine atoms and three fluorine atoms attached to a benzene ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-1,3,5-trifluorobenzene can be synthesized through multiple synthetic routes. One common method involves the bromination of 1,3,5-trifluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1,3,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
2,4-Dibromo-1,3,5-trifluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dibromo-1,3,5-trifluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The bromine and fluorine atoms on the benzene ring influence the compound’s reactivity and interaction with other molecules. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromo-2,3,4-trifluorobenzene: Similar in structure but with different bromine and fluorine substitution patterns.
1,4-Dibromo-2,5-difluorobenzene: Another halogenated benzene derivative with different substitution positions.
Uniqueness
2,4-Dibromo-1,3,5-trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
IUPAC Name |
2,4-dibromo-1,3,5-trifluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNQFVCUPVBCOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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